Dansyl-d6-methylamine
Description
Properties
Molecular Formula |
C₁₃H₁₀D₆N₂O₂S |
|---|---|
Molecular Weight |
270.38 |
Synonyms |
DNS-d6-methylamine; 5-(Dimethylamino)-N-methyl-1-Naphthalenesulfonamide-d6; _x000B_N-Methyl-5-dimethylaminonaphthalene-1-sulfonamide-d6 |
Origin of Product |
United States |
Scientific Research Applications
Protein Labeling and Analysis
Dansyl-d6-methylamine is primarily used to label proteins and peptides due to its fluorescent properties. The dansyl group enhances fluorescence, allowing for sensitive detection and quantification.
- Fluorescent Labeling : this compound reacts with primary amines in proteins to form fluorescent sulfonamide derivatives. This reaction facilitates the study of protein structure and function through fluorescence spectroscopy .
- Protein Sequencing : The compound aids in the sequencing of proteins by enabling the identification of amino acid residues through their fluorescence characteristics. This method is critical for understanding protein interactions and modifications .
Investigation of Protein Dynamics
The ability of dansyl derivatives to undergo fluorescence resonance energy transfer (FRET) makes them suitable for studying protein dynamics.
- FRET Applications : this compound can be used to investigate protein folding and conformational changes. By labeling different sites on a protein, researchers can monitor changes in fluorescence as proteins fold or interact with other molecules .
Synthesis of Novel Compounds
Research has shown that this compound can serve as a precursor for synthesizing novel fluorescent compounds.
- Synthesis of Fluorescent Derivatives : Studies have demonstrated the synthesis of new fluorescent derivatives by reacting this compound with various amines, yielding compounds that exhibit unique fluorescence properties. These derivatives can be used in various applications, including drug development and molecular imaging .
Anticancer Research
Recent studies have explored the potential of this compound derivatives as anticancer agents.
- Molecular Docking Studies : Researchers have synthesized sulfonamide derivatives from dansyl chloride and evaluated their binding affinities to cancer-related targets. Molecular docking studies indicated that these compounds exhibited favorable binding affinities compared to existing drugs, suggesting their potential as effective anticancer agents .
Case Study 1: Fluorescent Derivatives for Free Radical Studies
In a study focused on synthesizing new fluorescent derivatives from dansyl chloride, researchers successfully created compounds that generate free radicals upon oxidation. These compounds were characterized using NMR and fluorescence spectroscopy, highlighting the utility of dansyl derivatives in studying oxidative processes in biological systems .
Case Study 2: Anticancer Activity Evaluation
Another study investigated the synthesis of sulfonamides from dansyl chloride with strategically chosen substituents aimed at enhancing anticancer activity. The resulting compounds demonstrated superior binding affinities to a key cancer target compared to established drugs, indicating their potential as novel therapeutic agents .
Data Table: Properties and Applications
| Property/Characteristic | Value/Description |
|---|---|
| Chemical Structure | This compound (Fluorescent label) |
| Primary Use | Protein labeling and analysis |
| Fluorescence Emission Maxima | Typically around 530 nm |
| Binding Affinity Range | -6.8 to -8.2 kcal/mol (for synthesized sulfonamides) |
| Key Applications | Protein dynamics studies, anticancer research |
Q & A
Basic: What are the validated synthetic pathways for Dansyl-d6-methylamine, and how do reaction conditions influence isotopic purity?
This compound is typically synthesized via nucleophilic substitution between dansyl chloride and deuterated methylamine (CD₃NH₂). Key steps include:
- Deuterium incorporation : Use of deuterated reagents (e.g., CD₃NH₂·DCl) under anhydrous conditions to minimize proton exchange .
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) coupled with mass spectrometry to confirm isotopic purity (>98% d6) and remove non-deuterated byproducts .
- Condition optimization : Temperature control (0–4°C) reduces side reactions, while inert atmospheres (N₂/Ar) prevent oxidation of the dansyl group.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H NMR detects residual protons in the methylamine group (absence of signals at δ 2.8–3.1 ppm confirms deuteration) .
- Fluorescence spectroscopy : Excitation/emission maxima at 340/510 nm validate dansyl group integrity; deuterium substitution reduces Stokes shift by 2–3 nm compared to non-deuterated analogs .
- LC-MS/MS : Quantifies isotopic purity via m/z ratios (e.g., [M+H]+ at 289.1 for d0 vs. 295.1 for d6) and distinguishes fragmentation patterns .
Advanced: How can researchers design factorial experiments to optimize this compound’s labeling efficiency in protein interaction studies?
A 2³ factorial design evaluates three factors:
- pH (6.5 vs. 8.0),
- Labeling time (1 vs. 4 hours),
- Molar ratio (1:1 vs. 1:5 protein:label).
Advanced: What methodological frameworks resolve contradictions in this compound’s fluorescence quenching data across pH gradients?
- Theoretical grounding : Link observations to Förster resonance energy transfer (FRET) theory, where pH-induced conformational changes alter donor-acceptor distances .
- Data reconciliation :
- Error minimization : Triangulate data with circular dichroism (secondary structure analysis) and molecular dynamics simulations .
Advanced: How should researchers address batch-to-batch variability in this compound’s stability during longitudinal studies?
- Stability protocols :
- Storage: Lyophilized aliquots at -80°C under argon; reconstitution in deuterated solvents (e.g., D₂O) prevents proton exchange .
- Quality control: Monthly LC-MS checks for deuteration loss (>2% deviation triggers batch rejection).
- Statistical monitoring :
Basic: What are the critical parameters for reproducing this compound-based assays in fluorescence microscopy?
- Excitation wavelength : 340–350 nm (avoid UV photobleaching using pulsed lasers) .
- Buffer compatibility : Avoid Tris-based buffers (primary amine interference); use HEPES (pH 7.4) or borate (pH 8.2) .
- Control experiments : Include non-deuterated Dansyl-methylamine to calibrate isotopic effects on quantum yield .
Advanced: How can Bayesian statistical models improve quantification of this compound’s binding kinetics in heterogeneous systems?
- Model structure : Hierarchical Bayesian frameworks account for:
- Prior distributions: Literature-derived rate constants (kₐₐₜₕ ~ 10⁴ M⁻¹s⁻¹).
- Likelihood function: Fluorescence anisotropy data fitted to a two-state binding model .
- Posterior sampling : Markov Chain Monte Carlo (MCMC) estimates credible intervals for Kd and kon/koff, reducing overfitting in noisy datasets .
Basic: What steps ensure ethical and accurate citation of prior this compound research in publications?
- Source evaluation : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over non-academic platforms .
- Citation practices :
Advanced: What strategies mitigate isotopic scrambling in this compound during in vivo metabolic tracing experiments?
- Isotope dilution assays : Co-administer ¹³C-glucose to track deuterium loss via GC-MS metabolomics .
- Quench solutions : Rapid freezing in liquid N₂ followed by acidification (0.1 M HCl) halts enzymatic activity .
- Data correction : Apply matrix factorization algorithms to deconvolute scrambling artifacts from true metabolic fluxes .
Advanced: How do researchers validate the absence of matrix effects when quantifying this compound in complex biological samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
